molecular formula C20H15ClO3 B6411639 4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% CAS No. 1261915-42-7

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6411639
CAS RN: 1261915-42-7
M. Wt: 338.8 g/mol
InChI Key: LHNDCGSPQNPCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid, commonly referred to as 2-chlorobenzoic acid, is a phenyl-containing organic compound with a wide range of applications in the scientific research field. It is an aromatic monocarboxylic acid with a molecular weight of 224.62 g/mol and a melting point of 124-126 °C. It is a white crystalline solid that is soluble in organic solvents and moderately soluble in water. 2-chlorobenzoic acid is widely used in organic synthesis, as a reagent for the preparation of pharmaceuticals, and in the manufacture of dyes and other industrial chemicals.

Mechanism of Action

2-chlorobenzoic acid acts as a catalyst in the synthesis of various heterocyclic compounds. It is also used as a reagent for the preparation of pharmaceuticals and in the manufacture of dyes and other industrial chemicals. The mechanism of action of 2-chlorobenzoic acid is not well understood, but it is believed to act as an electron acceptor, which helps to facilitate the formation of covalent bonds between reactants.
Biochemical and Physiological Effects
2-chlorobenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes involved in the synthesis of the neurotransmitter serotonin, as well as the enzymes involved in the synthesis of the hormones cortisol and aldosterone. Additionally, 2-chlorobenzoic acid has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of 2-chlorobenzoic acid in laboratory experiments has several advantages and limitations. One of the main advantages of using 2-chlorobenzoic acid is its low cost and availability. Additionally, it is relatively easy to handle and store, and it is not very toxic. However, it is important to note that 2-chlorobenzoic acid can be corrosive and can cause skin irritation. Additionally, it is important to use proper safety precautions when handling 2-chlorobenzoic acid, as it can be hazardous if inhaled or ingested.

Future Directions

The use of 2-chlorobenzoic acid in scientific research is continuing to expand, and there are a variety of potential future directions for its use. One potential future direction is the use of 2-chlorobenzoic acid in the synthesis of polymers, polyurethanes, and other polymers. Additionally, 2-chlorobenzoic acid could be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antibiotics. Furthermore, 2-chlorobenzoic acid could be used in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles. Additionally, 2-chlorobenzoic acid could be used in the synthesis of various dyes and other industrial chemicals. Finally, 2-chlorobenzoic acid could be used in the synthesis of various organic compounds, such as esters and amides.

Synthesis Methods

2-chlorobenzoic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of benzyl bromide with sodium hydroxide and chlorine, which yields benzyl chloride and sodium bromide. The benzyl chloride is then reacted with sodium hydroxide and chlorine to yield 2-chlorobenzoic acid. Another method of synthesis involves the oxidation of benzaldehyde with nitric acid, which yields 2-chlorobenzoic acid.

Scientific Research Applications

2-chlorobenzoic acid is widely used in scientific research as a reagent for the preparation of pharmaceuticals and in the manufacture of dyes and other industrial chemicals. It is also used in the synthesis of various heterocyclic compounds, as well as in the synthesis of polymers, polyurethanes, and other polymers. Additionally, 2-chlorobenzoic acid has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antibiotics.

properties

IUPAC Name

2-chloro-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-12-15(10-11-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDCGSPQNPCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692203
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid

CAS RN

1261915-42-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261915-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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